Ethylidenepyrrolidine hydrochloride
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Overview
Description
Ethylidenepyrrolidine hydrochloride is a chemical compound with the molecular formula C6H11N·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylidenepyrrolidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with ethylidene chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethylidenepyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Reduced ethylidenepyrrolidine derivatives.
Substitution: Substituted pyrrolidine compounds.
Scientific Research Applications
Ethylidenepyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.
Industry: It finds applications in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethylidenepyrrolidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Ethylidenepyrrolidine hydrochloride can be compared with other pyrrolidine derivatives:
Pyrrolidine: A simpler structure without the ethylidene group, used widely in organic synthesis.
Piperidine: A six-membered ring analog with similar applications but different reactivity due to the ring size.
Pyridine: A six-membered aromatic ring with nitrogen, used in various chemical reactions and as a solvent.
Uniqueness: this compound is unique due to the presence of the ethylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where such reactivity is desired.
Properties
CAS No. |
1563948-04-8; 2321332-46-9 |
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Molecular Formula |
C6H12ClN |
Molecular Weight |
133.62 |
IUPAC Name |
(3E)-3-ethylidenepyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-3-4-7-5-6;/h2,7H,3-5H2,1H3;1H/b6-2+; |
InChI Key |
XZECLHCDPMFERE-LKZNWTOYSA-N |
SMILES |
CC=C1CCNC1.Cl |
solubility |
not available |
Origin of Product |
United States |
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